molecular formula C71H142N8O32 B13717987 N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide)

N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide)

Cat. No.: B13717987
M. Wt: 1619.9 g/mol
InChI Key: REQVISHIQSNENI-UHFFFAOYSA-N
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Description

N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide): is a specialized, bifunctional polyethylene glycol (PEG) derivative. It features a tert-butyloxycarbonyl (t-Boc) protected amine group at one end and an azide moiety at the other. This compound is widely used in various scientific research applications due to its unique chemical properties, including its ability to increase solubility in aqueous media and its reactivity in Click Chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) involves several key steps:

    Protection of the Amine Group: The amine group is protected using a tert-butyloxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

    PEGylation: Polyethylene glycol (PEG) chains are attached to the protected amine group to form the PEG10 spacer.

    Azidation: The azide groups are introduced at the ends of the PEG chains through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) undergoes several types of chemical reactions, including:

    Click Chemistry: The azide groups react with alkynes, BCN, and DBCO to form stable triazole linkages.

    Deprotection: The t-Boc group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions:

    Click Chemistry Reagents: Alkynes, BCN, DBCO.

    Deprotection Reagents: Mild acids such as trifluoroacetic acid (TFA).

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Peptide- or Protein-Based Therapeutics: The compound is used to create stable linkages between peptides or proteins and other molecules.

    Targeted Drug Delivery Systems: It is employed in the design of drug delivery systems that target specific cells or tissues.

Biology:

    Biomolecule Conjugation: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) is used to conjugate biomolecules, enhancing their stability and solubility.

Medicine:

    Therapeutic Development: The compound is utilized in the development of new therapeutics, particularly those requiring precise targeting and controlled release.

Industry:

Mechanism of Action

Mechanism: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) exerts its effects through the formation of stable triazole linkages via Click Chemistry. The t-Boc group protects the amine during synthesis and can be removed under mild acidic conditions to reveal the free amine, which can then participate in further reactions.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    t-Boc-N-amido-PEG8-azide: Similar structure but with a shorter PEG spacer (PEG8).

    t-Boc-N-amido-PEG12-azide: Similar structure but with a longer PEG spacer (PEG12).

Uniqueness: N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) is unique due to its specific PEG10 spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and stability .

Properties

Molecular Formula

C71H142N8O32

Molecular Weight

1619.9 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C71H142N8O32/c1-71(2,3)111-70(80)74-4-10-81-16-22-87-28-34-93-40-46-99-52-58-105-64-67-108-61-55-102-49-43-96-37-31-90-25-19-84-13-7-79(8-14-85-20-26-91-32-38-97-44-50-103-56-62-109-68-65-106-59-53-100-47-41-94-35-29-88-23-17-82-11-5-75-77-72)9-15-86-21-27-92-33-39-98-45-51-104-57-63-110-69-66-107-60-54-101-48-42-95-36-30-89-24-18-83-12-6-76-78-73/h4-69H2,1-3H3,(H,74,80)

InChI Key

REQVISHIQSNENI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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